molecular formula C15H11NO3 B14020243 methyl 9-oxo-10H-acridine-4-carboxylate

methyl 9-oxo-10H-acridine-4-carboxylate

Cat. No.: B14020243
M. Wt: 253.25 g/mol
InChI Key: ACUOXWSHHKOKHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 9-oxo-10H-acridine-4-carboxylate involves several steps. One common method includes the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethyl chloroformate . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.

Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Methyl 9-oxo-10H-acridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups attached to the acridine core.

Mechanism of Action

The mechanism of action of methyl 9-oxo-10H-acridine-4-carboxylate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting enzymes like topoisomerase and telomerase . By interfering with these enzymes, the compound can prevent cancer cell proliferation and induce cell death.

Additionally, acridine derivatives can interact with other molecular targets, such as proteins and lipids, affecting various cellular pathways . These interactions contribute to their broad spectrum of biological activities, including antimicrobial and antiviral effects.

Comparison with Similar Compounds

Methyl 9-oxo-10H-acridine-4-carboxylate is unique among acridine derivatives due to its specific chemical structure and properties. Similar compounds include acridine-4-carboxamide, triazoloacridone, and amsacrine . These compounds share the acridine core but differ in their functional groups and biological activities.

For example, acridine-4-carboxamide is known for its anticancer properties, while triazoloacridone has shown promise in treating neurodegenerative diseases . Amsacrine is another acridine derivative used as an anticancer agent, particularly in treating leukemia .

Properties

IUPAC Name

methyl 9-oxo-10H-acridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14(10)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUOXWSHHKOKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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